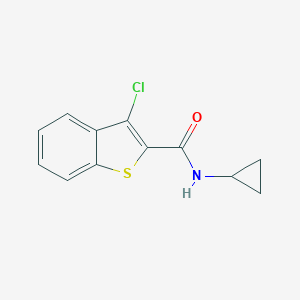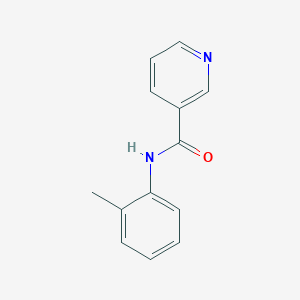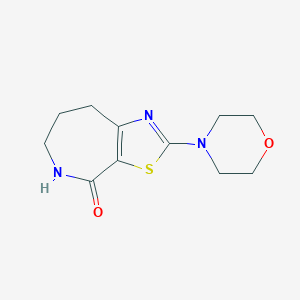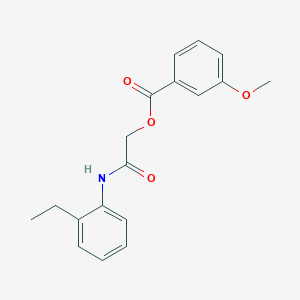![molecular formula C16H18ClNO3S B275218 [(5-Chloro-2-propoxyphenyl)sulfonyl]benzylamine](/img/structure/B275218.png)
[(5-Chloro-2-propoxyphenyl)sulfonyl]benzylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(5-Chloro-2-propoxyphenyl)sulfonyl]benzylamine is an organic compound with the molecular formula C16H18ClNO3S and a molecular weight of 339.8 g/mol. This compound is characterized by the presence of a benzyl group, a chloro substituent, a propoxy group, and a sulfonamide functional group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Chloro-2-propoxyphenyl)sulfonyl]benzylamine typically involves the reaction of 5-chloro-2-propoxybenzenesulfonyl chloride with benzylamine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.
化学反应分析
Types of Reactions
[(5-Chloro-2-propoxyphenyl)sulfonyl]benzylamine can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of N-benzyl-5-substituted-2-propoxybenzene-1-sulfonamides.
Oxidation Reactions: Formation of N-benzyl-5-chloro-2-formylbenzene-1-sulfonamide or N-benzyl-5-chloro-2-carboxybenzene-1-sulfonamide.
Reduction Reactions: Formation of N-benzyl-5-chloro-2-propoxybenzene-1-amine.
科学研究应用
[(5-Chloro-2-propoxyphenyl)sulfonyl]benzylamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of [(5-Chloro-2-propoxyphenyl)sulfonyl]benzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate the activity of target proteins. This interaction can lead to the inhibition of enzymatic activity or the alteration of cellular signaling pathways, resulting in various biological effects.
相似化合物的比较
[(5-Chloro-2-propoxyphenyl)sulfonyl]benzylamine can be compared with other sulfonamide compounds, such as:
N-benzyl-4-chloro-2-propoxybenzene-1-sulfonamide: Similar structure but with the chloro substituent at the 4-position.
N-benzyl-5-chloro-2-methoxybenzene-1-sulfonamide: Similar structure but with a methoxy group instead of a propoxy group.
N-benzyl-5-chloro-2-ethoxybenzene-1-sulfonamide: Similar structure but with an ethoxy group instead of a propoxy group.
The uniqueness of this compound lies in its specific combination of substituents, which can influence its chemical reactivity and biological activity.
属性
分子式 |
C16H18ClNO3S |
|---|---|
分子量 |
339.8 g/mol |
IUPAC 名称 |
N-benzyl-5-chloro-2-propoxybenzenesulfonamide |
InChI |
InChI=1S/C16H18ClNO3S/c1-2-10-21-15-9-8-14(17)11-16(15)22(19,20)18-12-13-6-4-3-5-7-13/h3-9,11,18H,2,10,12H2,1H3 |
InChI 键 |
ZFVJHSAGAAOBNE-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2=CC=CC=C2 |
规范 SMILES |
CCCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 2-[(4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275135.png)
![3,6-Dibenzyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B275136.png)
![8-Methyl-9-phenylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B275143.png)
![5-amino-1-(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carbonitrile](/img/structure/B275144.png)
![9-Phenylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B275146.png)
![9-(4-Methylphenyl)thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B275149.png)



![3,3-Bis[(4-methoxyphenyl)methyl]-5-methylfuran-2-one](/img/structure/B275157.png)

![5-Benzyl-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B275160.png)
![2-(4-Chlorophenyl)-4-(4-methoxyphenyl)-7-methylpyrazolo[3,4-d]pyridazine](/img/structure/B275172.png)

